

A Technical Guide to C18-Ceramide-d3: Sourcing, Specifications, and Applications

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Compound of Interest

Compound Name: C18-Ceramide-d3

Cat. No.: B3026381

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **C18-Ceramide-d3**. It details supplier information, quality specifications, its role in cellular signaling, and protocols for its use in experimental settings.

Supplier and Quality Specifications for C18-Ceramide-d3

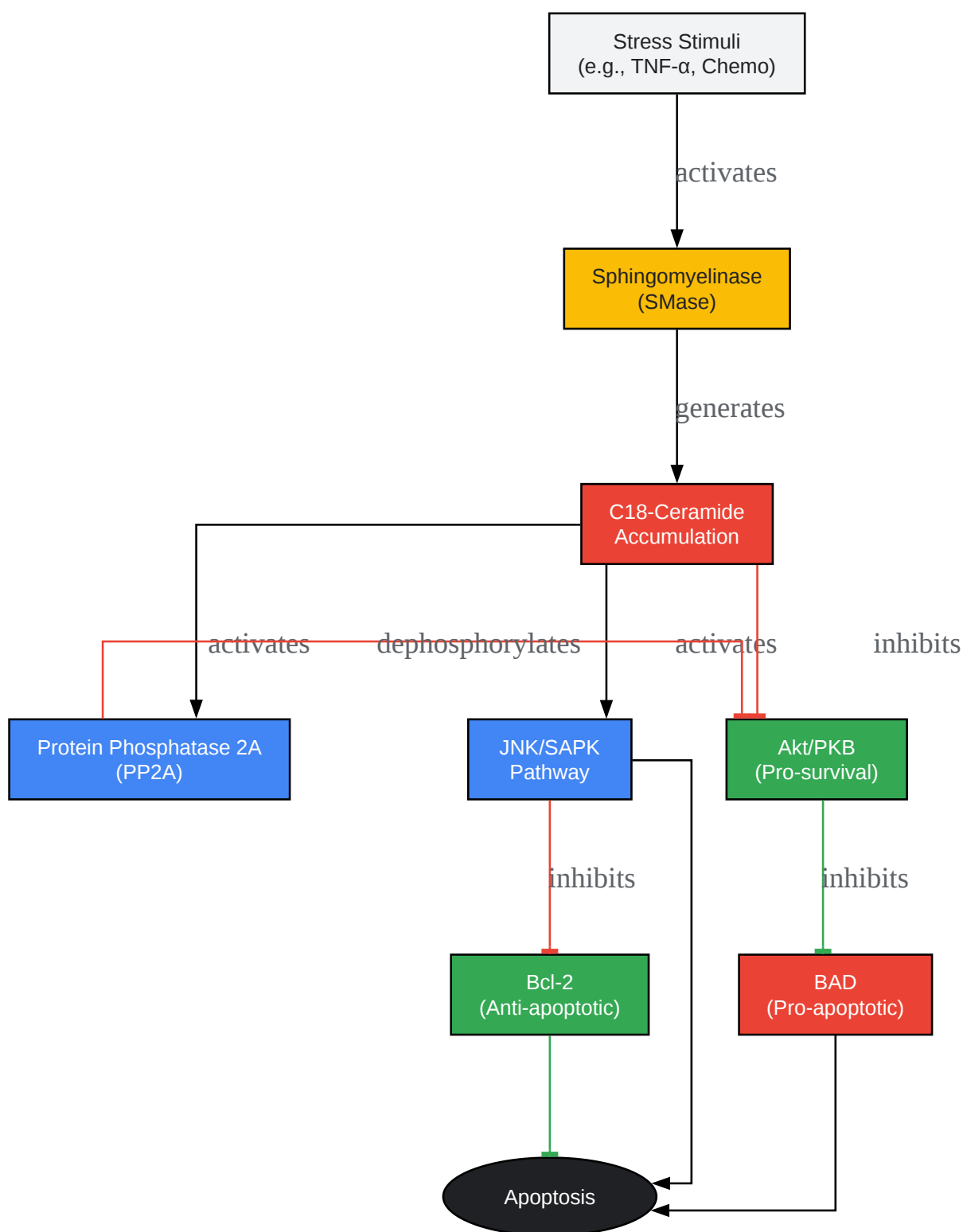
C18-Ceramide-d3 is primarily used as an internal standard for the accurate quantification of C18 ceramide in biological samples using mass spectrometry techniques.^{[1][2][3]} Several reputable suppliers offer this deuterated lipid standard. The following table summarizes the key quality specifications from a prominent supplier, Cayman Chemical, available through various distributors.

Specification	Description
Product Name	C18 Ceramide-d3 (d18:1/18:0-d3)
Synonyms	Cer(d18:1/18:0)-d3, N-stearoyl-D-sphingosine-d3
CAS Number	2011762-82-4[1][2]
Molecular Formula	C ₃₆ H ₆₈ D ₃ NO ₃ [1]
Molecular Weight	569.0 g/mol [1]
Purity	≥99% deuterated forms (d1-d3); ≤1% d0[1][2]
Formulation	A solid[1]
Storage	-20°C[3]
Stability	≥ 4 years[4]
Primary Application	Internal standard for GC- or LC-MS quantification of C18 ceramide[1][2]

The Role of C18-Ceramide in Cellular Signaling

Ceramides, including the C18 species, are bioactive sphingolipids that act as critical second messengers in a variety of cellular signaling pathways.[5][6] They are implicated in regulating key cellular processes such as apoptosis, cell growth, inflammation, and stress responses.[7][8] An accumulation of ceramide can trigger programmed cell death by activating specific protein phosphatases and kinase cascades.[5][9]

One of the well-established pathways involves the activation of the c-Jun N-terminal kinase (JNK) and the dephosphorylation of anti-apoptotic proteins like Bcl-2, which ultimately leads to apoptosis.[5]



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Ceramide-mediated apoptosis signaling pathway.

Experimental Protocol: Quantification of C18-Ceramide by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of endogenous C18-Ceramide in mammalian cell samples, utilizing **C18-Ceramide-d3** as an internal standard. This method is adapted from established lipidomic analysis procedures.[\[10\]](#)

1. Materials and Reagents:

- C18-Ceramide standard (Cayman Chemical or equivalent)
- **C18-Ceramide-d3** (d18:1/18:0-d3) internal standard (IS) (Cayman Chemical, Cat. No. 24396 or equivalent)
- HPLC-grade solvents: Methanol, Acetonitrile, Chloroform, Water
- Ammonium acetate (NH₄Ac)
- Sodium Dodecyl Sulfate (SDS)
- Cell lysis buffer
- Phosphate-buffered saline (PBS)
- Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)

2. Preparation of Standards and Internal Standard:

- Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and **C18-Ceramide-d3** in ethanol. Store at -20°C.
- Working Solutions:
 - Create a series of C18-Ceramide working stock solutions (e.g., 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10 ng/mL) by serial dilution in acetonitrile. These will be used to construct the calibration curve.
 - Prepare a 500 ng/mL working stock solution of **C18-Ceramide-d3** (IS) in ethanol.

3. Sample Preparation and Lipid Extraction:

- Cell Harvesting: Harvest cultured cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
- Lysis and Protein Quantification: Lyse a small aliquot of cells and determine the protein concentration for normalization purposes.
- Lipid Extraction:
 - To the cell pellet, add a known amount of the **C18-Ceramide-d3** internal standard.
 - Perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer method with chloroform:methanol).
 - Vortex and sonicate the mixture to ensure complete extraction.
 - Centrifuge to separate the phases. Collect the lower organic layer containing the lipids.
 - Dry the extracted lipids under a stream of nitrogen gas.
 - Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS analysis.

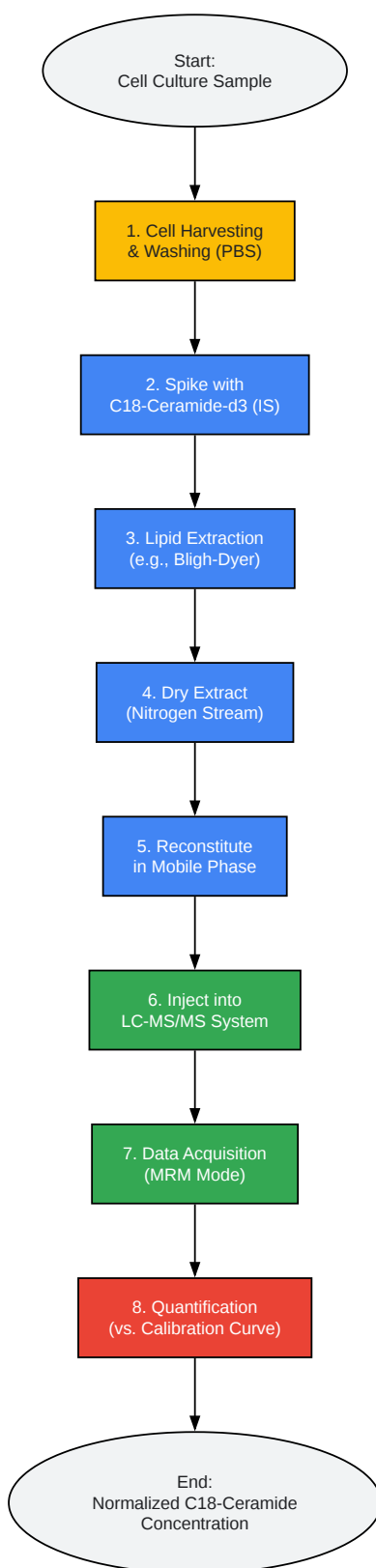
4. LC-MS/MS Analysis:

- Chromatography:
 - Column: Use a reversed-phase column suitable for lipid analysis (e.g., C18 or Diphenyl column).
 - Mobile Phase: A gradient of acetonitrile/water with an additive like ammonium acetate is typically used. For example, Mobile Phase A: Water with 25 mM NH₄Ac; Mobile Phase B: Acetonitrile.
 - Flow Rate: A typical flow rate is between 0.5 - 0.8 mL/min.
- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the **C18-Ceramide-d3** internal standard.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (C18-Ceramide / **C18-Ceramide-d3**) against the concentration of the C18-Ceramide standards.
- Calculate the concentration of C18-Ceramide in the unknown samples using the regression equation from the calibration curve.
- Normalize the final concentration to the protein content of the initial cell lysate.



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Workflow for LC-MS/MS quantification of C18-Ceramide.

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